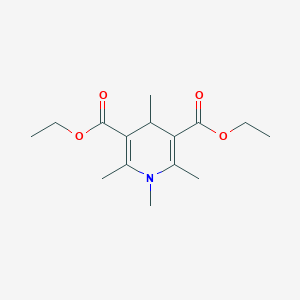
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester, also known as diethyl 3,5-pyridinedicarboxylate, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a colorless, odorless liquid with a molecular formula of C14H19NO4 and a molecular weight of 273.31 g/mol. This compound has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate is not well understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. However, it has been reported to have low toxicity and is not considered to be a hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. However, it has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate. One potential area of research is its use as a ligand in coordination chemistry. It may also have potential applications in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, further studies on its potential use in medicine and agriculture may be warranted.
Métodos De Síntesis
There are several methods for synthesizing 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate, but the most commonly used method involves the reaction of 3,5-pyridinedicarboxylic acid with 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester carbonate in the presence of a catalyst such as triethylamine. The reaction takes place at a temperature of around 80-100°C and yields 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester 3,5-pyridinedicarboxylate as the main product.
Aplicaciones Científicas De Investigación
Diethyl 3,5-pyridinedicarboxylate has been extensively studied for its various applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds such as pyridine-2,6-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. It has also been used as a ligand in coordination chemistry, and as a building block for the synthesis of various metal-organic frameworks.
Propiedades
Número CAS |
14258-08-3 |
|---|---|
Nombre del producto |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,4,6-tetramethyl-, diethyl ester |
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
diethyl 1,2,4,6-tetramethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-7-19-14(17)12-9(3)13(15(18)20-8-2)11(5)16(6)10(12)4/h9H,7-8H2,1-6H3 |
Clave InChI |
AZNISFZCSXEMJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C(C1C)C(=O)OCC)C)C)C |
Sinónimos |
1,4-Dihydro-1,2,4,6-tetramethyl-3,5-pyridinedicarboxylic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



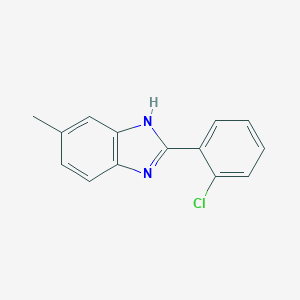
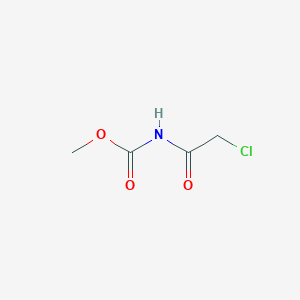
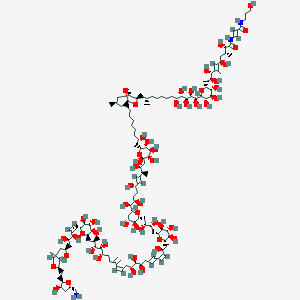
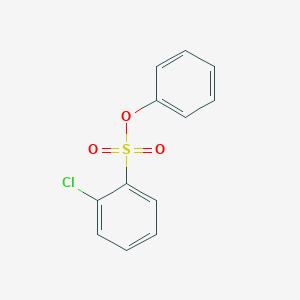
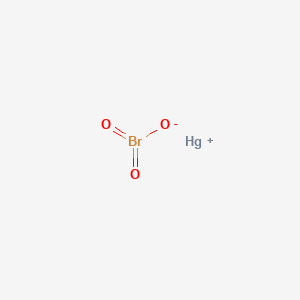
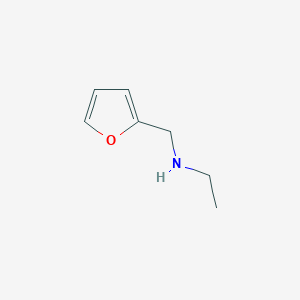
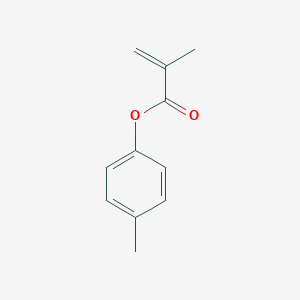
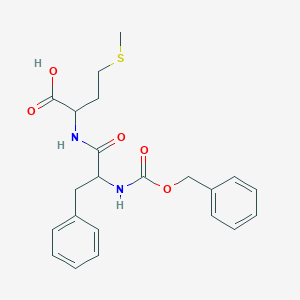
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
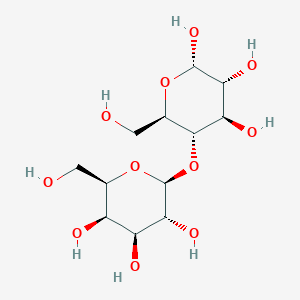
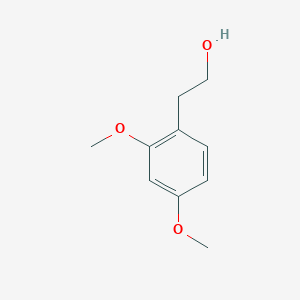
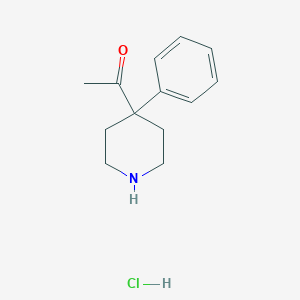
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)